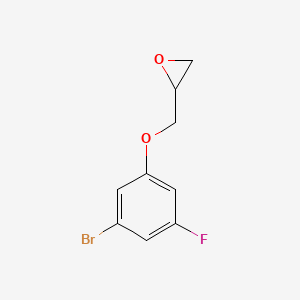

2-(3-Bromo-5-fluorophenoxymethyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Bromo-5-fluorophenoxymethyl)oxirane” is a chemical compound with the CAS Number: 1515051-28-1 . It has a molecular weight of 247.06 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-((3-bromo-5-fluorophenoxy)methyl)oxirane . The InChI code for the compound is 1S/C9H8BrFO2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2 .Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 247.06 . The InChI code for the compound is 1S/C9H8BrFO2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2 .Scientific Research Applications

Stereoselective Formation and Applications

- Research has demonstrated the stereoselective formation of oxiranes like 2-(fluoromethyl)oxiranes through reactions involving diazomethane with various ketones. These oxiranes can be further modified to create sulfur-free tertiary α-(fluoromethyl)carbinols, which have diverse applications in organic synthesis (Bravo et al., 1994).

Role in Orexin Receptor Mechanisms

- Certain compounds structurally similar to 2-(3-Bromo-5-fluorophenoxymethyl)oxirane have been explored for their role in orexin receptor mechanisms. These studies involve understanding the modulation of feeding, arousal, stress, and drug abuse (Piccoli et al., 2012).

Use in Chiral Resolution

- Oxiranes like 2-(fluoromethyl)oxirane have been utilized as chiral resolution reagents. They are efficient in reacting with various α-chiral primary and secondary amines, providing an important tool in stereochemistry (Rodríguez-Escrich et al., 2005).

Synthesis of Biological Agents

- Compounds like 2-(fluoromethyl)oxirane have been key in the synthesis of biologically significant molecules, such as 2'-C-beta-fluoromethyluridine, which has potential applications in biochemical analysis and as a therapeutic agent (Dai & Piccirilli, 2003).

Synthesis of Fluorinated Chirons

- The synthesis of optically pure oxiranes, such as 2-(fluoromethyl)oxiranes, from diazomethane and 1-fluoro-3-arylsulfinyl-2-propanone has been explored. These compounds serve as versatile intermediates in the production of various fluorinated organic molecules (Arnone et al., 1992).

Polymer Synthesis

- Oxirane derivatives have been used in the synthesis of reactive polymers and oligomers. This includes the creation of materials like poly[(2-bromoethyl)oxirane], which have potential applications in biomaterials and contact lenses (Shih & Tirrell, 1984).

Properties

IUPAC Name |

2-[(3-bromo-5-fluorophenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYLDVSLWMFGMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC(=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)

![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)

![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)

![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)

![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)